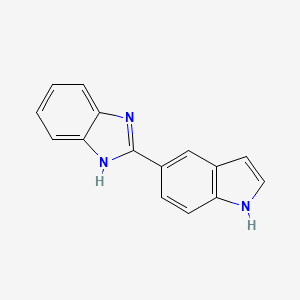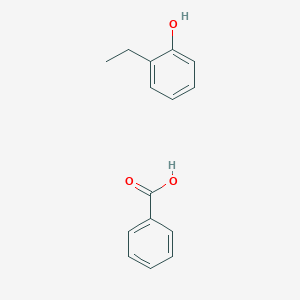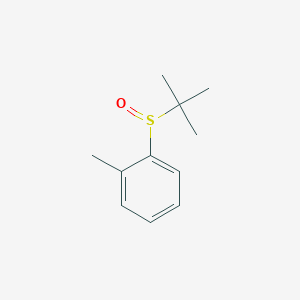
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate is a chemical compound known for its unique structure and properties It is an aminoxyl free radical commonly employed in various oxidation reactions, particularly for alcohols
Preparation Methods
The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate typically involves several steps:
Starting Material: The process begins with 2,2,6,6-tetramethyl-4-piperidone.
Condensation: This compound is condensed with hydrazine hydrate to form a hydrazone.
Dehydrogenation: The hydrazone is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine.
Oxidation: Finally, the piperidine derivative is oxidized to produce this compound.
Chemical Reactions Analysis
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate undergoes various chemical reactions, primarily oxidation reactions. Some key reactions include:
Oxidation of Alcohols: It acts as a catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Aerobic Oxidation: It can be used in the aerobic oxidation of 2-substituted benzoxazoles.
Reagents and Conditions: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr), which facilitate the oxidation process.
Major Products: The major products formed from these reactions are aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate involves its role as an aminoxyl free radical. This radical facilitates the oxidation of alcohols by abstracting hydrogen atoms from the hydroxyl groups, leading to the formation of aldehydes and ketones . The compound’s molecular targets include primary and secondary alcohols, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium nitrate can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are aminoxyl radicals used in oxidation reactions, but this compound has a methoxy group that enhances its stability and reactivity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): TEMPOL is another related compound used in similar oxidation processes, but it contains a hydroxyl group instead of a methoxy group.
These comparisons highlight the unique structural features and enhanced reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
144375-62-2 |
|---|---|
Molecular Formula |
C10H20N2O5 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-methoxy-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;nitrate |
InChI |
InChI=1S/C10H20NO2.NO3/c1-9(2)6-8(13-5)7-10(3,4)11(9)12;2-1(3)4/h8H,6-7H2,1-5H3;/q+1;-1 |
InChI Key |
VOQZNMYJSXQVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)OC)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


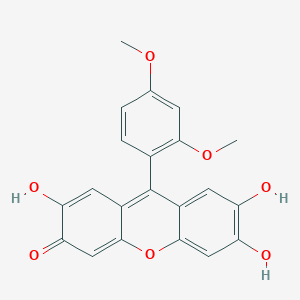
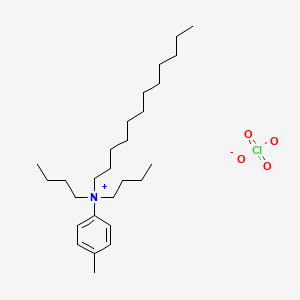
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
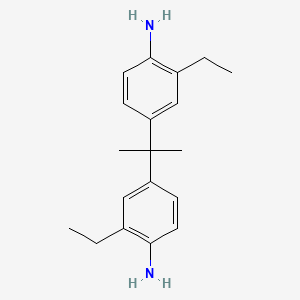
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)

